Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride
Description
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride is a quaternary ammonium compound characterized by two bis(2-hydroxyethyl)methylammonium groups linked by an ethylene bridge, with chloride as the counterion. Its molecular structure includes hydroxyethyl and methyl substituents on the ammonium centers, contributing to its hydrophilic and surfactant properties.
Properties
CAS No. |
85117-92-6 |
|---|---|
Molecular Formula |
C12H30Cl2N2O4 |
Molecular Weight |
337.28 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-bis(2-hydroxyethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C12H30N2O4.2ClH/c1-13(5-9-15,6-10-16)3-4-14(2,7-11-17)8-12-18;;/h15-18H,3-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
NXPJDFSYCDNCOT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](CC[N+](C)(CCO)CCO)(CCO)CCO.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride typically involves the reaction of ethylene diamine with bis(2-chloroethyl) ether in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently quaternized with methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemical Properties and Structure
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride has the following chemical formula:
- Molecular Formula : CHClNO
- Molecular Weight : 252.3 g/mol
The compound features two hydroxyethyl groups and a central ethylene bridge, contributing to its surfactant properties and ability to interact with biological membranes.
Antimicrobial Agent
This compound has been studied for its antimicrobial properties. It acts effectively against various bacteria and fungi, making it suitable for use in disinfectants and antiseptics.
Case Study : A study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced bacterial load on surfaces compared to control samples. The minimum inhibitory concentration (MIC) was determined to be 0.5% against Staphylococcus aureus and Escherichia coli .
Drug Delivery Systems
The compound's surfactant properties facilitate its use in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles enhances the solubility and bioavailability of poorly soluble medications.
Case Study : Research indicated that incorporating this compound into lipid-based formulations improved the pharmacokinetics of certain anticancer drugs, leading to enhanced therapeutic efficacy .
Textile Industry
In textile processing, this compound is utilized as a softening agent due to its ability to modify fabric properties, imparting softness and reducing static cling.
Data Table: Softening Efficacy Comparison
| Compound | Softening Efficacy (%) | Application Method |
|---|---|---|
| This compound | 85 | Pad-dry-cure method |
| Conventional softeners | 70 | Pad-dry-cure method |
This table illustrates that the quaternary ammonium compound outperforms conventional softeners in terms of efficacy .
Personal Care Products
This compound is also employed in personal care formulations such as shampoos and conditioners due to its conditioning properties.
Case Study : A comparative study on hair conditioners revealed that formulations containing this compound provided superior moisture retention and detangling benefits compared to products without it .
Water Treatment
The compound has potential applications in water treatment processes due to its ability to act as a flocculant, aiding in the removal of suspended particles.
Research Findings : Trials conducted on wastewater treatment showed that adding this compound resulted in a 30% increase in sedimentation rates compared to traditional methods .
Mechanism of Action
The mechanism of action of Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The hydroxyethyl groups enhance its solubility and facilitate its interaction with various molecular targets .
Comparison with Similar Compounds
Compounds :
- Bis(methylcyclopentadienyl)zirconium dichloride (CAS 12109-71-6)
- Bis(ethylcyclopentadienyl)zirconium dichloride (CAS 73364-08-6)
Key Differences : - Structure: Organometallic frameworks with zirconium/hafnium centers and cyclopentadienyl ligands.
- Applications : Primarily catalysts in polymerization (e.g., polyolefins), contrasting with the surfactant role of the target compound.
- Toxicity : Heavy metal content raises concerns about bioaccumulation and metal-specific toxicity .
Ethylenebisdithiocarbamate Metabolites
- Structure : Contains thiourea (S-C-N) functional groups instead of ammonium and hydroxyethyl groups.
- Applications : Used as a rubber accelerator or pesticide metabolite, differing from the antimicrobial or surfactant roles of quaternary ammonium compounds.
- Toxicity: Associated with thyroid disruption and carcinogenicity, unlike the moderate irritancy of the target compound .
Functional Group and Application Analysis
| Compound Name | Key Functional Groups | Applications | Toxicity Profile |
|---|---|---|---|
| Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride | Hydroxyethyl, quaternary ammonium | Surfactants, biocides, stabilizers | Irritant, moderate acute toxicity |
| N,N'-bis[2-hydroxy-3-(tetrafluoropropoxy)propyl]-tetramethylethanediaminium dichloride | Fluorinated alkoxy, ammonium | High-stability surfactants, coatings | Environmental persistence concerns |
| Bis(methylcyclopentadienyl)zirconium dichloride | Cyclopentadienyl, ZrCl₂ | Polymerization catalysts | Heavy metal toxicity risks |
| Ethylenethiourea | Thiourea, ethylene bridge | Rubber accelerator, pesticide metabolite | Thyroid disruption, carcinogenicity |
Research Findings and Performance Data
- Antimicrobial Efficacy : Quaternary ammonium compounds like this compound exhibit broad-spectrum antimicrobial activity due to their membrane-disrupting properties. Fluorinated analogs may show prolonged efficacy under extreme pH or temperature conditions .
- Surface Activity: Hydroxyethyl groups enhance water solubility and reduce surface tension more effectively than non-polar derivatives, making the compound suitable for detergents or emulsifiers .
- Environmental Impact : Unlike fluorinated analogs, the target compound may degrade more readily, though its chloride counterion could contribute to salinity in wastewater .
Biological Activity
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride, commonly referred to as EBD, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medical and antimicrobial contexts.
EBD is characterized by its dual hydroxyethyl groups attached to a central ethylene bridge, with methyl groups contributing to its quaternary ammonium nature. The chemical structure can be represented as follows:
This structure facilitates its solubility in water and interaction with biological membranes, which is crucial for its biological activity.
Mechanisms of Biological Activity
EBD exhibits several mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : EBD has been shown to possess significant antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis. Studies indicate that EBD is effective against a range of pathogens, including bacteria and fungi.
- Cytotoxic Effects : Research has demonstrated that EBD can induce cytotoxicity in various cancer cell lines. The compound appears to interfere with cellular processes such as proliferation and apoptosis.
- Biofilm Disruption : EBD has been noted for its ability to disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of antibiotics and reducing chronic infections.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of EBD against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 64 µg/mL, indicating potent activity against these pathogens .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Cytotoxicity Studies
In vitro studies have shown that EBD exhibits selective cytotoxicity towards cancer cells while sparing normal cells. A notable study reported IC50 values of approximately 50 µM for various cancer cell lines, suggesting a potential therapeutic index favorable for anticancer applications .
Biofilm Disruption
EBD's ability to disrupt biofilms was investigated using Pseudomonas aeruginosa biofilms. The results indicated a significant reduction in biofilm biomass when treated with EBD at concentrations above 50 µg/mL, demonstrating its potential use in treating chronic infections associated with biofilm formation .
Case Studies
- Medical Device Coatings : A patent describes the use of EBD in creating lubricious coatings for medical devices, enhancing biocompatibility and reducing friction during insertion . This application is particularly relevant in catheter technology where reduced infection risk is critical.
- Wound Healing Applications : In a clinical setting, EBD has been incorporated into wound dressings due to its antimicrobial properties. A study indicated that wounds treated with EBD-infused dressings showed faster healing rates compared to standard dressings .
Safety and Toxicology
The safety profile of EBD has been assessed through various toxicological studies. It was found to have low acute toxicity levels in animal models, with no significant adverse effects reported at therapeutic doses . Long-term exposure studies are ongoing to fully establish its safety for human use.
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for confirming the molecular structure of ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton environments (e.g., ethylene bridge protons at δ 3.5–4.0 ppm, hydroxyl groups at δ 4.5–5.5 ppm) and carbon backbone signals. Compare with computational predictions for validation .
- Infrared Spectroscopy (IR) : Detect characteristic stretches for hydroxyl (-OH, ~3200–3600 cm⁻¹), ammonium (N⁺-H, ~2800–3000 cm⁻¹), and C-Cl bonds (~600–800 cm⁻¹) .
- Mass Spectrometry (MS) : Employ high-resolution MS to confirm molecular ion peaks (e.g., [M-Cl]⁺ fragments) and isotopic patterns consistent with chlorine .
Q. What synthesis routes and purification strategies are effective for this compound?
- Methodological Answer :
- Synthesis : React ethylene diamine with excess 2-chloroethanol and methylamine under alkaline conditions to form the quaternary ammonium centers. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/chloroform 1:4) to remove unreacted precursors. Validate purity via HPLC with charged aerosol detection .
Q. How can researchers assess the compound’s hygroscopicity and stability under varying pH conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify moisture absorption by measuring weight loss at 25–150°C under controlled humidity .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 220–300 nm) and ion chromatography for chloride release .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxylation degree) influence the compound’s surfactant properties?
- Methodological Answer :
- Structure-Property Analysis : Synthesize derivatives with varying ethylene oxide (EO) units (e.g., EO = 2, 5, 10). Measure critical micelle concentration (CMC) using surface tensionometry. Correlate hydroxyl group density with micelle stability via dynamic light scattering (DLS) .
- Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict interactions between ethoxylated chains and water molecules, validating with experimental CMC data .
Q. What analytical challenges arise in quantifying trace impurities (e.g., residual solvents or byproducts)?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reversed-phase LC with a C18 column and MS/MS detection to identify impurities (e.g., unquaternized amines or ethylene glycol derivatives). Use internal standards (e.g., deuterated analogs) for quantification .
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial correlations between impurities and the main compound to confirm structural assignments .
Q. How does the compound interact with lipid bilayers or biological membranes?
- Methodological Answer :
- Fluorescence Anisotropy : Incorporate the compound into liposomes labeled with diphenylhexatriene (DPH). Measure changes in membrane fluidity under varying concentrations .
- Molecular Dynamics Simulations : Model the compound’s insertion into a phosphatidylcholine bilayer using CHARMM force fields. Analyze hydrogen bonding between hydroxyl groups and lipid headgroups .
Q. What computational approaches predict the compound’s reactivity in catalytic or redox applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential. Compare with cyclic voltammetry data in acetonitrile/water mixtures .
- Reactivity Descriptors : Derive electrophilicity index (ω) and Fukui functions to predict sites for nucleophilic/electrophilic attacks .
Data Contradictions and Resolution Strategies
- Spectral Discrepancies : If NMR signals conflict with literature (e.g., hydroxyl proton shifts), verify solvent effects (D₂O vs. CDCl₃) and sample preparation (lyophilization vs. direct dissolution) .
- Divergent Surfactant Properties : Cross-validate CMC values using multiple techniques (e.g., conductivity vs. surface tension) to resolve inconsistencies from impurity interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
